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Summary of Protriptyline's Elimination Half-Life
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Compound Focus: Protriptyline Hydrochloride

CAS No.: 1225-55-4

Cat. No.: S002183

The table below summarizes the quantitative data on Protriptyline's half-life and related pharmacokinetic

parameters from the available literature.

Parameter Reported Value(s) Notes Source
Elimination Half-Life 54 - 92 hours Often cited as the standard range. [1]112]
(average ~74
hours)
54 - 198 hours Observed in a single-dose study, [3]
highlighting significant inter-subject
variability.
80 - 200 hours Reported half-life during long-term [4]
(with long-term administration.
use)
Time to Peak Plasma 6 - 12 hours After oral administration. [2]
Concentration (T~max~)
Bioavailability 77% - 93% Well-absorbed from the gastrointestinal  [1]
tract.
Protein Binding 92% Highly protein-bound. [1] [2]
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Parameter Reported Value(s) Notes Source
Primary Route of Urine (~50%) Fecal excretion is a minor pathway. [1]1[5]
Excretion

Experimental Protocols for Half-Life Determination

The provided search results do not contain detailed, step-by-step experimental protocols. However, they do

describe the general methodologies used in the key studies from which the half-life data were derived.

¢ Study Design and Plasma Level Measurement: One pivotal study involved measuring plasma
levels of Protriptyline in 30 patients undergoing antidepressant therapy with 40 mg/day. The study
noted that asymptotic (steady-state) concentrations were not reached in all subjects even after 3.5
weeks, indirectly informing the long half-life. Plasma levels in these patients ranged from 430 to 1430
nmol/L [3].

¢ Single-Dose Pharmacokinetics: In five volunteers, a single-dose study was conducted. The half-life
was calculated from the decline in plasma concentrations over time, revealing the wide inter-subject
variation (54-198 hours). This study also suggested that the volume of distribution showed little
variation between subjects [3].

¢ Radiolabeled Disposition Studies: Studies using radioactive Protriptyline in human subjects
showed that peak plasma concentrations occurred within 8 to 12 hours. Cumulative urinary excretion
over 16 days accounted for approximately 50% of the administered drug, confirming a slow
elimination process [6].

¢ Drug Interaction Assessment: The same foundational research also examined the effect of
concomitant sedatives. It found that mean plasma levels were significantly reduced in patients co-
administered sodium amylobarbitone, indicating a metabolic interaction, whereas nitrazepam had no
significant effect [3].

Pharmacokinetic Pathway and Experimental Workflow

The following diagram illustrates the core pharmacokinetic journey of Protriptyline and the general

workflow for determining its half-life, based on the methodologies described above.
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Diagram 1: Protriptyline's pharmacokinetic pathway and key experimental steps for determining its long

and variable elimination half-life.
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Key Implications for Research and Development

The extended and variable half-life of Protriptyline has several critical implications that your team should

consider.

¢ Dosing Regimen: The long half-life means it takes approximately 2 to 4 weeks to reach steady-
state concentrations in the body [4] [6]. This supports once-daily dosing in clinical practice but
necessitates a clear dosing schedule during clinical trials to ensure accurate assessment of efficacy
and safety.

e Patient Variability: The profound inter-individual variation in half-life (e.g., 54 vs. 198 hours)
underscores the importance of investigating the role of factors like genetics (CYP2D6
polymorphism), age, and liver function [7] [3]. This variability can significantly impact drug
exposure and clinical response.

e Switching and Discontinuation Protocols: Due to the slow elimination, a washout period of at least
14 days is recommended when switching from Protriptyline to another antidepressant, particularly a
monoamine oxidase inhibitor (MAQI), to avoid serious interactions [2]. Furthermore, a gradual taper is
advised when discontinuing the drug to minimize withdrawal symptoms [4] [2].

¢ Overdose Management: In cases of overdose, the prolonged presence of the drug in the system
necessitates extended medical monitoring for cardiac and neurological toxicity [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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elimination-half-life]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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